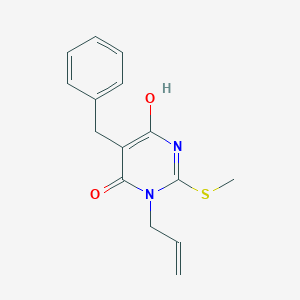![molecular formula C21H15NO4S B6136332 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B6136332.png)
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide, also known as MBX-2982, is a small molecule drug that has been studied extensively for its potential therapeutic effects on metabolic disorders such as type 2 diabetes.
Mecanismo De Acción
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide works by targeting the G-protein-coupled receptor GPR119, which is expressed in the pancreas, intestine, and other tissues involved in glucose metabolism. Activation of GPR119 by N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can increase the secretion of glucagon-like peptide-2 (GLP-2), which has been implicated in the regulation of intestinal function and the maintenance of gut barrier integrity. Furthermore, N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is that it has been extensively studied in preclinical and clinical settings, which has provided a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide is that it has not yet been approved for clinical use, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide. For example, further studies are needed to elucidate the mechanisms underlying its effects on glucose metabolism and other physiological processes. Additionally, studies are needed to determine the optimal dosing and administration regimens for N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide in different patient populations. Finally, studies are needed to evaluate the long-term safety and efficacy of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide in clinical settings.
Métodos De Síntesis
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide involves several steps, including the preparation of the starting materials and the subsequent reactions that lead to the formation of the final product. The synthesis method has been described in detail in several scientific publications, including a patent application filed by Metabasis Therapeutics, Inc. in 2005.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders such as type 2 diabetes. Several preclinical studies have shown that N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can improve glucose control and insulin sensitivity in animal models of diabetes. Furthermore, clinical trials have demonstrated that N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide can lower blood glucose levels in patients with type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-14-10-8-13(9-11-14)19(23)20-18(15-5-2-3-6-16(15)26-20)22-21(24)17-7-4-12-27-17/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPPWCPNUGOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)

![2,4,5-trichloro-6-{2-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B6136276.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136285.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-(4-fluorophenyl)-1-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136340.png)